(R)-Azetidine-2-carbonitrileoxalate is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It is classified as a derivative of azetidine, which is a saturated heterocyclic compound containing a nitrogen atom in a four-membered ring. The compound is characterized by the presence of both a carbonitrile and an oxalate moiety, which contribute to its chemical reactivity and potential applications.
The compound can be synthesized from (R)-azetidine-2-carboxylic acid, which is derived from natural sources or synthesized through various organic reactions. Its structural formula indicates that it contains carbon, hydrogen, nitrogen, and oxygen atoms, making it suitable for various chemical transformations.
(R)-Azetidine-2-carbonitrileoxalate falls under the category of organic compounds, specifically within the realms of heterocycles and nitriles. Its classification can be further detailed as follows:
The synthesis of (R)-azetidine-2-carbonitrileoxalate can be achieved through several methods, primarily involving the reaction of (R)-azetidine-2-carboxylic acid with appropriate reagents to introduce the carbonitrile and oxalate functionalities.
The reaction mechanism involves nucleophilic substitution where the carboxylic acid group is converted into a carbonitrile through the formation of an intermediate followed by hydrolysis to yield the desired product. The oxalate component can be introduced via condensation reactions with oxalic acid derivatives.
(R)-Azetidine-2-carbonitrileoxalate has a distinct molecular structure characterized by:
(R)-Azetidine-2-carbonitrileoxalate participates in various chemical reactions due to its functional groups:
The reactivity of the carbonitrile group makes it useful in forming amides or other nitrogen-containing compounds, while the oxalate can act as a bidentate ligand in coordination chemistry.
The mechanism of action for (R)-azetidine-2-carbonitrileoxalate primarily involves its interaction with biological systems, particularly in relation to amino acid metabolism. It has been shown to substitute for proline in protein synthesis, influencing hemoglobin formation in reticulocytes.
Research indicates that (R)-azetidine-2-carboxylic acid (the precursor) competes with proline during hemoglobin synthesis, suggesting its potential role as an analogue that could affect protein structure and function.
(R)-Azetidine-2-carbonitrileoxalate has several scientific uses:
S-Adenosylmethionine-dependent azetidine-2-carboxylate synthases (AZE synthases) catalyze the cyclization of S-adenosylmethionine into azetidine-2-carboxylate (AZE), a strained four-membered heterocycle that serves as a direct biosynthetic precursor to nitrile derivatives like (R)-azetidine-2-carbonitrile. Structural analyses reveal that AZE synthases (e.g., AzeJ and VioH) facilitate an intramolecular 4-exo-tet cyclization reaction through precise substrate positioning. The enzyme enforces a kinked conformation on S-adenosylmethionine’s homocysteine moiety, directing the nucleophilic nitrogen attack onto the Cγ-carbon (distance: 2.9 Å) while simultaneously releasing 5’-methylthioadenosine. This strained geometry, stabilized by cation-π interactions between the substrate’s sulfonium group and conserved aromatic residues (e.g., Phe134 in AzeJ), enables ring formation despite significant angle strain [1].
AZE serves as a specialized proline mimic integrated into non-ribosomal peptide synthetase (NRPS) pathways to generate bioactive natural products. Biochemical studies demonstrate that engineered incorporation of AZE synthases into pathways like pyrrolizixenamide biosynthesis yields novel azabicyclene analogs, confirming their role in generating structural diversity. The enzymatic synthesis of AZE provides the foundational heterocycle for downstream chemical modifications, including oxidation and cyanation steps that yield (R)-azetidine-2-carbonitrile derivatives [1] [3].
Table 1: Bacterial Natural Products Incorporating Enzymatically Derived Azetidine-2-carboxylate
Natural Product | Producing Organism | AZE Synthase | Biological Function |
---|---|---|---|
Azetidomonamides | Pseudomonas aeruginosa | AzeJ | Antibiotic activity |
Vioprolides | Cystobacter violaceus | VioH | Antifungal properties |
Bonnevillamides | Streptomyces sp. GSL-6B | Uncharacterized | Cytotoxic effects |
Azabicyclenes | Streptomyces cattlya | Uncharacterized | Antimicrobial activity |
AZE synthases belong to the class I methyltransferase (MT1) superfamily but exhibit a catalytically divergent mechanism that favors cyclization over methyl transfer. Structural comparisons between AzeJ (AZE synthase) and canonical methyltransferases (e.g., 1,6-didemethyltoxoflavin N1-methyltransferase) reveal key differences in substrate binding that dictate reaction trajectory. While methyltransferases stabilize S-adenosylmethionine in an extended conformation ideal for nucleophilic attack on the methyl group, AzeJ enforces a bent conformation through steric occlusion and selective residue interactions. Specifically, the absence of a counterion to stabilize the homocysteine carboxylate in AzeJ prevents substrate linearization, while hydrogen bonds with Tyr176, Asn139, and Ser203 maintain the kinked geometry [1].
Quantum mechanical calculations confirm that desolvation effects within the enzyme’s active site lower the activation barrier for cyclization by enhancing the nucleophilicity of the amine group. Additionally, the protonation state of the AZE product nitrogen is stabilized via cation-π interactions with Phe134, a residue conserved across AZE-producing MT1 enzymes but absent in methyltransferases. This structural divergence explains the evolutionary repurposing of the Rossmann fold scaffold for ring formation rather than group transfer. Mutagenesis studies validate this mechanism: Phe134Ala mutants exhibit >90% loss of cyclase activity, confirming its role in transition-state stabilization [1] [3].
Genomic mining reveals that AZE-related S-adenosylmethionine lyases are phylogenetically widespread across diverse bacterial lineages, suggesting extensive natural utilization of azetidine rings in secondary metabolism. Homologs of AzeJ and VioH are identified in Actinobacteria (e.g., Streptomyces spp.), Proteobacteria (e.g., Pseudomonas spp.), and Bacteroidetes from terrestrial and marine environments. This distribution indicates convergent evolution of AZE biosynthesis as an adaptive trait, potentially for chemical defense or ecological niche specialization [1].
Notably, Pseudomonas species inhabiting rhizospheres of AZE-producing plants (e.g., Convallaria majalis) possess specialized azetidine-2-carboxylate hydrolases (e.g., AzhA) for detoxification and nitrogen assimilation. These hydrolases, members of the haloacid dehalogenase-like (HAD) superfamily, cleave AZE to 2-hydroxy-4-aminobutyrate, which is further metabolized via GABA transaminase pathways. This detoxification system—comprising hydrolases and transporters—represents a counter-adaptation to plant-derived AZE, underscoring the compound’s ecological role as a defense metabolite. The phylogenetic co-occurrence of AZE synthases and hydrolases in soil bacteria suggests dynamic azetidine exchange within microbial communities [3] [8].
Table 2: Phylogenetic Occurrence of AZE-Related Enzymes in Bacterial Phyla
Bacterial Phylum | Representative Genera | Enzyme Types Present | Ecological Role |
---|---|---|---|
Actinobacteria | Streptomyces, Mycobacterium | AZE synthases, NRPS incorporation modules | Antibiotic production |
Proteobacteria | Pseudomonas, Enterobacter | AZE hydrolases, GABA transporters | AZE detoxification, nitrogen assimilation |
Cyanobacteria | Anabaena, Nostoc | Putative SAM lyases | Uncharacterized |
Bacteroidetes | Flavobacterium | Radical SAM partners | Marine niche adaptation |
AZE biosynthesis in certain pathways requires functional interplay with radical S-adenosylmethionine (rSAM) methyltransferases, which modify AZE post-cyclization. In the vioprolide pathway, VioH (AZE synthase) exhibits minimal activity alone but becomes fully functional when complexed with VioG, an rSAM methyltransferase that catalyzes C-methylation to form methyl-AZE. Structural analyses suggest this dependency arises from conformational stabilization of VioH by VioG rather than direct catalytic coupling. The rSAM enzyme provides a structural scaffold enabling proper active-site organization in VioH, illustrating how protein-protein interactions regulate azetidine biosynthesis [1].
Co-factor dependencies further constrain AZE metabolic pathways. AZE synthases require S-adenosylmethionine as a substrate but not exogenous co-factors, whereas rSAM partners like VioG necessitate iron-sulfur clusters and reducing agents (e.g., flavodoxins) for radical generation. This metabolic coupling positions AZE synthesis within a broader network of sulfur and one-carbon metabolism, as S-adenosylmethionine regeneration consumes methionine and ATP. In detoxifying organisms like Pseudomonas sp. strain A2C, hydrolyzed AZE derivatives enter nitrogen salvage pathways, linking azetidine metabolism to central GABA transamination and glutamate biosynthesis [1] [8].
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